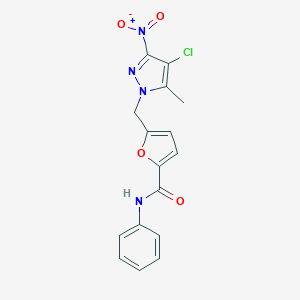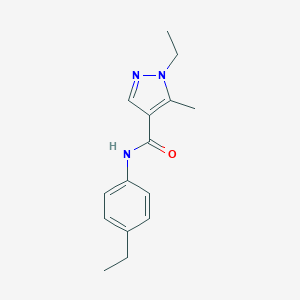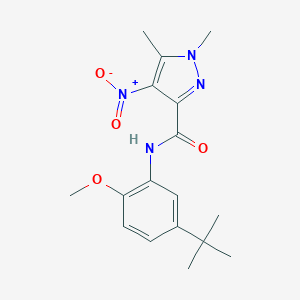![molecular formula C13H11Cl2F2N3O B213655 N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as DFP-10825, is a novel compound that has shown potential in various scientific research applications.
作用机制
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide works by inhibiting the aggregation of amyloid beta peptides through the formation of stable complexes with the peptides. This prevents the peptides from forming toxic oligomers, which are known to contribute to the development of Alzheimer's disease. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of amyloid beta peptide aggregation, anti-inflammatory effects, and antioxidant effects. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
One advantage of using N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide in lab experiments is its ability to inhibit amyloid beta peptide aggregation, which makes it a potential therapeutic agent for neurodegenerative diseases. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a variety of other diseases. However, one limitation of using N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide in lab experiments is its relatively new status as a compound, which means that there is limited information available on its pharmacokinetics and toxicity.
未来方向
There are several future directions for research on N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide. One potential direction is to explore its therapeutic potential for other diseases, such as cancer and cardiovascular disease, which could benefit from its anti-inflammatory and antioxidant properties. Additionally, further research is needed to fully understand the pharmacokinetics and toxicity of N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, which could help to inform its potential use as a therapeutic agent. Finally, research could also focus on developing new derivatives of N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide that have improved pharmacological properties and therapeutic potential.
合成方法
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, followed by the conversion of the resulting intermediate to the final product using acetic anhydride and acetic acid.
科学研究应用
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have potential in various scientific research applications, including the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide can inhibit the aggregation of amyloid beta peptides, which are known to contribute to the development of Alzheimer's disease. Additionally, N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a variety of other diseases.
属性
产品名称 |
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide |
|---|---|
分子式 |
C13H11Cl2F2N3O |
分子量 |
334.15 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide |
InChI |
InChI=1S/C13H11Cl2F2N3O/c1-7-4-11(13(16)17)19-20(7)6-12(21)18-8-2-3-9(14)10(15)5-8/h2-5,13H,6H2,1H3,(H,18,21) |
InChI 键 |
QWOZTJVNHUWYTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(F)F |
规范 SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)

![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)



